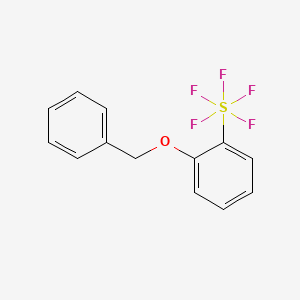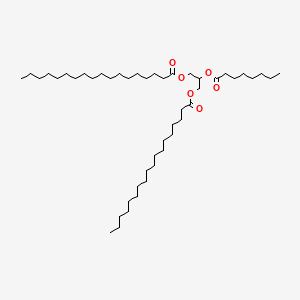
2-Capryloyl-1,3-distearoyl-glycerol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Capryloyl-1,3-distearoyl-glycerol is a triacylglycerol compound that consists of caprylic acid (octanoic acid) at the sn-2 position and stearic acid at the sn-1 and sn-3 positions. This compound is a type of structured lipid that can be found in various natural fats and oils, including cocoa butter and other vegetable fats. It is known for its unique physical and chemical properties, which make it valuable in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Capryloyl-1,3-distearoyl-glycerol typically involves the esterification of glycerol with caprylic acid and stearic acid. The process can be carried out using chemical catalysts or enzymatic methods. One common approach is to use lipase enzymes to catalyze the esterification reaction under mild conditions, which helps to achieve high specificity and yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-pressure and high-temperature reactors to facilitate the esterification process. The raw materials, including glycerol, caprylic acid, and stearic acid, are mixed in the presence of a catalyst, and the reaction is carried out under controlled conditions to ensure the desired product is obtained. The final product is then purified using techniques such as distillation and crystallization.
化学反应分析
Types of Reactions
2-Capryloyl-1,3-distearoyl-glycerol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides and other oxidation products.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: The compound can undergo transesterification reactions with other alcohols or acids to form different esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to catalyze the hydrolysis reaction.
Transesterification: Catalysts such as sodium methoxide or lipase enzymes are used to facilitate transesterification.
Major Products
Oxidation: Peroxides and other oxidation products.
Hydrolysis: Free fatty acids (caprylic acid and stearic acid) and glycerol.
Transesterification: Various esters depending on the reactants used.
科学研究应用
2-Capryloyl-1,3-distearoyl-glycerol has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of structured lipids and their interactions with other molecules.
Biology: Investigated for its role in cellular metabolism and its effects on lipid bilayers and membrane structures.
Medicine: Explored for its potential therapeutic properties, including its ability to modulate lipid metabolism and its use in drug delivery systems.
Industry: Utilized in the formulation of cosmetics, food products, and pharmaceuticals due to its unique physical and chemical properties.
作用机制
The mechanism of action of 2-Capryloyl-1,3-distearoyl-glycerol involves its interaction with lipid bilayers and cellular membranes. The compound can integrate into lipid bilayers, affecting their fluidity and stability. It can also modulate the activity of enzymes involved in lipid metabolism, such as lipases and phospholipases. Additionally, it may influence signaling pathways related to lipid metabolism and energy homeostasis.
相似化合物的比较
2-Capryloyl-1,3-distearoyl-glycerol can be compared to other similar structured lipids, such as:
1,3-Distearoyl-2-oleoyl-glycerol: Contains oleic acid at the sn-2 position instead of caprylic acid.
1,3-Dipalmitoyl-2-oleoyl-glycerol: Contains palmitic acid at the sn-1 and sn-3 positions and oleic acid at the sn-2 position.
1,3-Distearoyl-2-linoleoyl-glycerol: Contains linoleic acid at the sn-2 position instead of caprylic acid.
The uniqueness of this compound lies in its specific fatty acid composition, which imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.
属性
分子式 |
C47H90O6 |
|---|---|
分子量 |
751.2 g/mol |
IUPAC 名称 |
(3-octadecanoyloxy-2-octanoyloxypropyl) octadecanoate |
InChI |
InChI=1S/C47H90O6/c1-4-7-10-13-15-17-19-21-23-25-27-29-31-34-36-39-45(48)51-42-44(53-47(50)41-38-33-12-9-6-3)43-52-46(49)40-37-35-32-30-28-26-24-22-20-18-16-14-11-8-5-2/h44H,4-43H2,1-3H3 |
InChI 键 |
ROSIALNPQYBSCH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


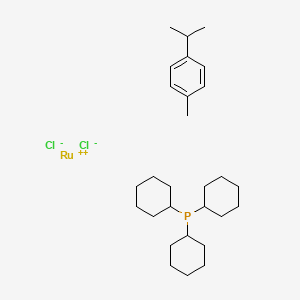
![4-amino-3-(4-chloroanilino)-6-[(E)-2-thiophen-2-ylethenyl]-1,2,4-triazin-5-one](/img/structure/B12326221.png)

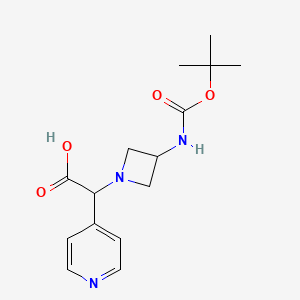
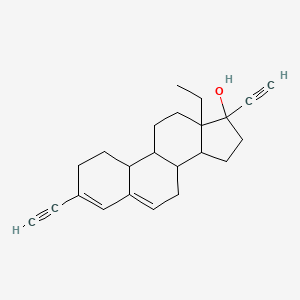
![(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[2-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]hydrazinyl]methylideneamino]pentanoate](/img/structure/B12326261.png)
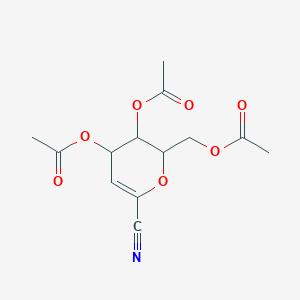
![Propanoic acid, 2,2-dimethyl-, 4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-2-[1-methyl-1-[[(phenylmethoxy)carbonyl]amino]ethyl]-6-oxo-5-pyrimidinyl ester](/img/structure/B12326273.png)
![3,12-Dihydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12326274.png)
![3,11-dihydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-5-one](/img/structure/B12326280.png)
![6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]-2-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]hexanoic acid](/img/structure/B12326288.png)
![8-hydroxy-5,9-dimethyl-3-methylidene-3aH,4H,6H,7H,8H,8aH,9H,9aH-naphtho[2,3-b]furan-2-one](/img/structure/B12326299.png)
